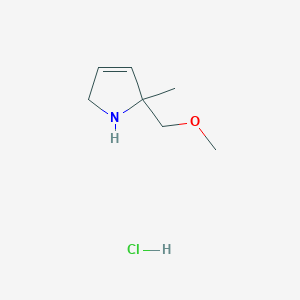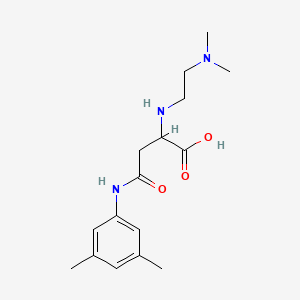
3-Dimethylphosphorylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of amides and amines as key building blocks. For instance, amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine have been synthesized and examined, suggesting that similar synthetic routes could be applicable for the synthesis of 3-Dimethylphosphorylcyclohexan-1-amine . Additionally, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine indicates the use of thiourea in isopropanol medium, which could be a relevant method for introducing the dimethylphosphoryl group .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and X-ray diffraction. For example, the crystal structure of certain amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine revealed a chair-chair conformation with equatorial N-CH3 groups . This information could be extrapolated to predict the conformational preferences of 3-Dimethylphosphorylcyclohexan-1-amine.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied extensively. For instance, the degradation of quinone propionic amides in acidic conditions through conjugate addition reactions has been observed . Moreover, the reaction of dimedone with amino-acid esters to form enamine derivatives suggests that 3-Dimethylphosphorylcyclohexan-1-amine could also undergo similar reactions with carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 3-Dimethylphosphorylcyclohexan-1-amine. The stability of amides in different pH conditions , the conformational preferences of diazabicyclo nonan-9-amines , and the reactivity of amines with sulfides are all relevant to the analysis of 3-Dimethylphosphorylcyclohexan-1-amine. Additionally, the copolymerization studies of cyclohexene oxide with carbon dioxide catalyzed by chromium(III) amino-bis(phenolato) complexes could indicate potential reactivity pathways for the compound .
Scientific Research Applications
Exploration of Experimental and Theoretical Properties
The compound 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, related to 3-Dimethylphosphorylcyclohexan-1-amine, has been explored for its experimental and theoretical properties using various spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, were performed to understand its molecular structure and electronic properties. This compound exhibits significant charge transfer within the molecule and has potential applications in the synthesis of nitrogen-containing compounds due to its β-Enaminones structure. Molecular Docking studies were conducted to assess its interaction with different receptors, suggesting its potential in drug design (Fatima et al., 2021).
Catalytic and Synthetic Applications
Research has also delved into the catalytic and synthetic applications of related compounds, focusing on amine prodrugs utilizing hydroxy amide lactonization for redox-sensitive amide prodrug development (Amsberry & Borchardt, 2004). The synthesis of new polyethoxylated tertiary amines demonstrates their use as switchable hydrophilicity solvents (SHS) in extracting lipids from algal cultures, bypassing traditional harvesting and de-watering steps. This innovative approach highlights the eco-toxicological profile and potential as a sustainable alternative to conventional solvents (Samorì et al., 2014).
Polymer Chemistry and Materials Science
In polymer chemistry and materials science, amine-bis(phenolate) chromium(III) complexes have been investigated for the copolymerization of cyclohexene oxide and carbon dioxide. These studies shed light on the potential of such complexes in creating low molecular weight polycarbonates with narrow dispersities, offering insights into sustainable polymer production (Devaine-Pressing et al., 2015). Furthermore, the exploration of amide reduction to amines via iron-catalyzed processes presents a greener alternative to traditional methods, contributing to the development of more sustainable and efficient synthetic pathways in organic chemistry (Zhou et al., 2009).
Mechanism of Action
The mechanism of action of amines is complex and depends on their specific structure and the environment in which they are used. For instance, in the context of schizophrenia, the trace amine-associated receptor 1 (TAAR-1) has been studied, and TAAR-1 modulators have shown positive results in clinical studies .
Safety and Hazards
The safety data for 3-Dimethylphosphorylcyclohexan-1-amine indicates that it is hazardous. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The compound has several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
Future Directions
The future directions for research on 3-Dimethylphosphorylcyclohexan-1-amine and similar compounds could involve further exploration of their potential uses in various fields. For instance, TAAR-1 modulators, which include certain amines, are being studied for their potential use in treating schizophrenia . Additionally, the development of new synthesis methods and the study of the properties and behaviors of these compounds could also be areas of future research .
properties
IUPAC Name |
3-dimethylphosphorylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRCZOJMIAAOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylcyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)
![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)


![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)